N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the fluorophenoxy and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The presence of the fluorophenoxy and methoxy groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-(4-Fluorophenyl)benzamide
Uniqueness
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the combination of the fluorophenoxy and methoxy groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H17FN4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-26-18-7-2-13(11-22-24-19(25)17-8-9-21-23-17)10-14(18)12-27-16-5-3-15(20)4-6-16/h2-11H,12H2,1H3,(H,21,23)(H,24,25)/b22-11+ |
InChI Key |
JAVKUOCLMUVLOV-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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